N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by:
- Acetamide backbone: Substituted at the nitrogen atom with a 2-ethoxyphenyl group.
- Triazole core: Position 3 of the triazole ring is linked via a sulfanyl group to the acetamide.
- Substituents:
- Position 4 of the triazole: A 1H-pyrrol-1-yl group (a five-membered aromatic nitrogen heterocycle).
- Position 5 of the triazole: A 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-20-9-5-4-8-19(20)24-21(29)16-32-23-26-25-22(28(23)27-14-6-7-15-27)17-10-12-18(30-2)13-11-17/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGPJCSGDUGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction involving an amine and a diketone.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with the ethoxyphenyl and methoxyphenyl groups using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially altering their electronic properties.
Substitution: The aromatic rings (ethoxyphenyl and methoxyphenyl) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrrole derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazole and pyrrole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related 1,2,4-triazol-3-ylsulfanyl acetamides, highlighting key substituent differences and their implications:
Key Observations
Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in ), which may prioritize membrane permeability over solubility .
Synthetic Pathways :
- Many analogues, including the target compound, are synthesized via nucleophilic substitution or condensation reactions. For example, describes the use of pyridine and Zeolite (Y-H) as catalysts for triazole-acetamide coupling, a method likely applicable to the target compound .
Thermal and Physical Properties :
- Compounds with nitro or halogen substituents (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas methoxy/pyrrole-containing derivatives may have lower melting points, favoring solubility .
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an ethoxyphenyl group, a pyrrole moiety, and a triazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 370.47 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 16 |
These findings suggest that this compound may serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .
Antifungal Activity
The compound also demonstrated antifungal properties, particularly against Candida albicans, with an MIC of 16 µg/mL. This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional antifungal agents.
The biological activity of this compound can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit key metabolic pathways. The presence of the triazole ring is critical for its antifungal activity as it interferes with the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, the sulfanyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability.
Case Studies and Research Findings
A series of studies have evaluated the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Khairul et al. (2018) investigated various aryl substituted compounds for their antimicrobial properties. The results indicated that compounds similar to this compound showed promising results against multi-drug resistant strains .
- In Vivo Studies : Animal models treated with this compound exhibited reduced bacterial load in infected tissues compared to controls. The study emphasized the need for further clinical trials to establish effective dosing regimens and safety profiles.
- Toxicity Assessment : Preliminary toxicity assessments indicated that the compound exhibited low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
